Odorranain-H-RA1 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
TLKKPLSLLFFLGTINLSLCQ |
Origin of Product |
United States |
Genetic Basis and Molecular Identification of Odorranain H Ra1 Peptide Precursor
Methodologies for Isolation and Identification of Precursor-Encoding cDNAs from Amphibian Tissues
The initial step in studying the Odorranain-H-RA1 peptide precursor involves the isolation of its corresponding complementary DNA (cDNA) from amphibian tissues. This process is crucial for understanding the genetic blueprint of the peptide.
A common and effective method is the construction of a cDNA library from the skin secretions of frogs, such as those from the Odorrana genus. nih.govnih.gov This process typically begins with the stimulation of skin secretions, often using a mild electrical stimulation or injection of norepinephrine. The collected secretions are then used to extract total RNA.
From the total RNA, messenger RNA (mRNA) is isolated, which is then used as a template for reverse transcriptase to synthesize the first strand of cDNA. Subsequently, a second strand is synthesized to create a double-stranded cDNA molecule. These cDNAs are then cloned into a vector, such as a plasmid, to create a cDNA library. This library represents all the genes that were being actively transcribed in the frog's skin at the time of secretion collection. nih.govnih.gov
To specifically identify the cDNA clone encoding the Odorranain-H-RA1 precursor, researchers employ a technique known as "shotgun" cloning. This involves randomly sequencing a large number of clones from the cDNA library. The resulting sequences are then analyzed to find those that encode peptide precursors. researchgate.net
Another powerful technique used in conjunction with cloning is the 3'-Rapid Amplification of cDNA Ends (3'-RACE). This method is particularly useful for obtaining the full-length sequence of a cDNA when only a partial sequence is known. It involves using a specific primer that targets a known region of the cDNA and a general primer that binds to the poly(A) tail of the mRNA. This allows for the amplification and subsequent sequencing of the 3' end of the cDNA, which often contains the complete coding sequence for the mature peptide and the pro-peptide region.
Sequence Analysis and Bioinformatic Annotation of Odorranain-H-RA1 Precursor cDNA
Once the cDNA sequence encoding the Odorranain-H-RA1 precursor is obtained, it undergoes rigorous sequence analysis and bioinformatic annotation. This step is essential for predicting the structure and function of the precursor protein.
The nucleotide sequence of the cDNA is translated into its corresponding amino acid sequence using computational tools. This amino acid sequence is then subjected to analysis using various bioinformatics databases and software. A primary step is to search for sequence similarities with known proteins using tools like BLAST (Basic Local Alignment Search Tool). nih.gov This can help in identifying the family to which the peptide belongs and provide initial clues about its potential function.
Annotation involves identifying key features within the precursor sequence. This includes delineating the different domains of the protein, predicting post-translational modification sites, and determining its subcellular localization.
Delineation of Signal Peptide, Pro-peptide (Spacer), and Mature Peptide Domains within the Precursor
Amphibian antimicrobial peptide precursors, including Odorranain-H-RA1, typically possess a tripartite structure consisting of a signal peptide, a pro-peptide (also known as a spacer or acidic spacer peptide), and the mature peptide domain. nih.govnih.govresearchgate.net
Signal Peptide: Located at the N-terminus, the signal peptide is a short sequence of hydrophobic amino acids. signalpeptide.de Its primary role is to direct the nascent polypeptide chain into the endoplasmic reticulum for secretion. nih.govsignalpeptide.de This domain is typically cleaved off during the translocation process. signalpeptide.de
Pro-peptide (Spacer): Following the signal peptide is the pro-peptide region. This domain is often acidic in nature and is thought to play several roles. nih.govresearchgate.net It can assist in the correct folding of the mature peptide and keep it in an inactive state until it is secreted. The pro-peptide is typically flanked by specific cleavage sites, often pairs of basic amino acids like lysine (B10760008) and arginine, which are recognized by processing enzymes.
Mature Peptide: This is the C-terminal domain of the precursor and represents the final, biologically active peptide. nih.gov The mature Odorranain-H-RA1 peptide is what confers the antimicrobial or other physiological functions.
The delineation of these domains is typically achieved through comparative sequence analysis with other known amphibian peptide precursors and the use of prediction software that can identify signal peptide cleavage sites and other processing signals. researchgate.net
Comparative Sequence Analysis with Other Odorranain Family Precursors
Comparative sequence analysis of the Odorranain-H-RA1 precursor with other members of the odorranain family provides valuable insights into its evolutionary relationships and functional conservation. nih.govresearchgate.net The odorranain family is a group of antimicrobial peptides found in the skin secretions of Odorrana frogs. nih.gov
By aligning the amino acid sequences of different odorranain precursors, researchers can identify conserved regions and variable regions. Conserved regions often correspond to structurally or functionally important domains, such as the signal peptide and specific motifs within the mature peptide. For instance, many odorranain peptides, including Odorranain-H, contain a conserved disulfide-bridged heptapeptide (B1575542) segment at the C-terminus. researchgate.net
Variations in the sequences, particularly within the mature peptide region, can lead to differences in the antimicrobial spectrum and potency of the peptides. This comparative approach helps in understanding the structure-activity relationships within the odorranain family and can guide the design of novel antimicrobial agents. nih.gov
Genomic Organization and Gene Cluster Characterization of Odorranain-H-RA1
The study of the genomic organization of the gene encoding Odorranain-H-RA1 reveals how it is arranged within the frog's genome. In many cases, genes for antimicrobial peptides in amphibians are found in clusters. nih.govfrontiersin.org This clustering suggests that these genes may have arisen through gene duplication events, followed by divergence to create a diverse arsenal (B13267) of defense peptides. nih.gov
Characterizing the gene cluster involves identifying the number of gene copies, their orientation, and the intergenic distances. This information can be obtained through techniques like genome walking and the analysis of genomic DNA libraries. nih.gov The presence of conserved non-coding sequences in the regions flanking the genes can provide clues about the regulatory mechanisms that control their expression. nih.gov
Gene Expression Profiling and Regulation of Odorranain-H-RA1 Precursor Transcription
Understanding the expression profile of the Odorranain-H-RA1 precursor gene provides insights into when and how this peptide is produced. Gene expression can be studied at the transcriptional level by measuring the amount of corresponding mRNA in different tissues or under various conditions.
Quantitative real-time PCR (qRT-PCR) is a common method used to quantify mRNA levels. nih.gov Studies have shown that the expression of antimicrobial peptide genes can be induced by various stimuli, including injury, infection, and stress. nih.govnih.gov
The regulation of transcription is controlled by specific DNA sequences known as promoters and enhancers, which are located upstream of the gene. nih.gov These regions contain binding sites for transcription factors, which are proteins that can activate or repress gene expression. nih.gov Identifying these regulatory elements and the transcription factors that bind to them is key to understanding how the production of Odorranain-H-RA1 is controlled. Post-transcriptional regulation, affecting mRNA stability, can also play a role in controlling the levels of the final peptide product. nih.gov
Biosynthesis and Post Translational Maturation of Odorranain H Ra1 Peptide Precursor
Ribosomal Synthesis of the Linear Odorranain-H-RA1 Precursor Peptide
The initial creation of the Odorranain-H-RA1 peptide begins at the ribosome, the cellular machinery responsible for protein synthesis. Following the genetic code transcribed from DNA to messenger RNA (mRNA), the ribosome assembles amino acids into a linear polypeptide chain. This initial product is known as the precursor peptide, or prepropeptide.
The precursor of Odorranain-H-RA1, like other amphibian defense peptides, is typically composed of three distinct domains:
A signal peptide sequence: This N-terminal sequence directs the nascent peptide to the endoplasmic reticulum and into the secretory pathway.
An acidic spacer region: This intervening sequence is thought to play a role in preventing premature activation of the peptide and may assist in proper folding.
The C-terminal mature peptide sequence: This is the portion that will become the final, biologically active Odorranain-H-RA1 peptide.
Research on similar amphibian antimicrobial peptides, such as odorranain-NR, has revealed the existence of multiple cDNA sequences encoding for slightly different precursors, indicating a degree of genetic diversity in their synthesis. nih.gov This initial linear peptide is biologically inactive and requires further processing to attain its final functional form.
Enzymatic Machinery and Mechanisms of Proteolytic Processing
Following ribosomal synthesis, the Odorranain-H-RA1 precursor undergoes a series of enzymatic modifications, collectively known as proteolytic processing. This is a critical stage where the inactive precursor is trimmed and folded into the mature, active peptide.
The liberation of the mature Odorranain-H-RA1 peptide from its precursor is accomplished by the action of endopeptidases. These enzymes recognize and cleave specific amino acid sequences that flank the mature peptide domain. In many amphibian antimicrobial peptide precursors, these cleavage sites are typically marked by dibasic amino acid residues, such as Lys-Arg or Arg-Arg. Proprotein convertases, a family of endopeptidases, are often implicated in this process, precisely excising the mature peptide from the precursor chain. The source of Odorranain-A-RA1 peptide precursor is the golden crossband frog (Odorrana andersonii). novoprolabs.com
A defining characteristic of many peptides, including some odorranains, is the presence of intramolecular disulfide bonds. These covalent linkages are formed between the thiol groups of two cysteine residues within the peptide chain. This cyclization event is crucial for establishing and maintaining the three-dimensional structure of the peptide, which is often essential for its biological activity.
For instance, the related peptide, odorranain-NR, possesses an unusual intramolecular disulfide-bridged hexapeptide segment. nih.gov The formation of these disulfide bonds is an oxidative process that typically occurs within the endoplasmic reticulum, catalyzed by protein disulfide isomerases. This structural constraint imposed by the disulfide bridge is vital for the peptide's stability and its ability to interact with its molecular targets. nih.gov
Investigating Post-Translational Modifications (PTMs) Beyond Proteolysis
Beyond the fundamental processes of proteolytic cleavage and disulfide bond formation, the Odorranain-H-RA1 precursor may undergo additional post-translational modifications (PTMs). These modifications can further diversify the chemical properties and biological functions of the final peptide. While specific PTMs for Odorranain-H-RA1 are not extensively documented, studies on other amphibian peptides and proteins reveal a range of possibilities.
These can include:
Amidation: The C-terminal end of the peptide may be amidated, a common modification in bioactive peptides that can enhance their stability and activity.
Isomerization: In some frog skin peptides, L-amino acids can be converted to their D-isomers, a process that can confer resistance to proteolysis.
Glycosylation: The addition of sugar moieties, although less common in small antimicrobial peptides, can influence solubility and interactions.
Investigating these potential PTMs is crucial for a complete understanding of the structure-function relationship of Odorranain-H-RA1.
Heterologous Expression Systems for Reconstitution of Odorranain-H-RA1 Maturation
To study the biosynthesis and maturation of Odorranain-H-RA1 in a controlled environment, and to produce larger quantities for research, scientists often turn to heterologous expression systems. These systems involve introducing the gene encoding the Odorranain-H-RA1 precursor into a host organism that does not naturally produce it.
Commonly used expression systems include:
Escherichia coli: A bacterial system that allows for rapid and high-yield production of the linear precursor. However, E. coli lacks the machinery for many eukaryotic PTMs, including disulfide bond formation, often requiring in vitro refolding and modification steps.
Pichia pastoris: A yeast expression system that is capable of performing many post-translational modifications, including disulfide bond formation and secretion of the folded peptide. nih.gov This makes it a valuable tool for producing mature, active Odorranain-H-RA1. nih.gov
These recombinant systems are invaluable for dissecting the roles of specific enzymes in the maturation process and for producing modified versions of the peptide to probe its structure and function. For instance, a recent study demonstrated the efficient recombinant expression of Odorranain-C1 in P. pastoris, highlighting its potential for producing these peptides for various applications. nih.gov
Advanced Structural Characterization Methodologies for Odorranain H Ra1 and Its Derived Peptides
Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation
Spectroscopic methods are instrumental in defining the three-dimensional architecture of peptides in solution. These techniques offer a window into the conformational landscape, revealing the arrangement of the polypeptide chain and the presence of regular secondary structural elements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the solution-state conformation of peptides like Odorranain-H-RA1. ias.ac.in By analyzing the interactions between atomic nuclei within a magnetic field, NMR can provide a wealth of information about the spatial arrangement of atoms.
One of the key strengths of NMR is its ability to delineate hydrogen-bonded NH groups, which are indicative of stable secondary structures such as helices and sheets. ias.ac.in Techniques like Nuclear Overhauser Effect (NOE) studies allow for the measurement of through-space distances between protons, providing crucial constraints for structural calculations. ias.ac.innih.gov For peptides, the analysis of coupling constants, particularly the vicinal HN-Hα coupling constant (³JHNHα), offers insights into the backbone dihedral angles (φ), which are fundamental to defining the peptide's conformation. mdpi.com Two-dimensional NMR experiments, such as TOCSY and NOESY, are employed to achieve sequence-specific resonance assignments, a prerequisite for detailed structural analysis. nih.gov The resulting structural ensemble provides a dynamic picture of the peptide's conformation in solution, which is often crucial for its biological activity. mdpi.comresearchgate.net
Circular Dichroism (CD) Spectroscopy for Helical Content Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides. It measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule, such as a peptide. The resulting CD spectrum provides a characteristic signature for different secondary structural elements. For instance, α-helices, β-sheets, and random coils each have distinct spectral features, allowing for the estimation of their relative proportions within the peptide. This technique is particularly valuable for analyzing the helical content of peptides and can be used to monitor conformational changes induced by environmental factors such as solvent composition or interaction with biological membranes.
Mass Spectrometry (MS)-Based Approaches for Sequence Confirmation and PTM Mapping
Mass spectrometry (MS) is an indispensable tool for the primary structure analysis of peptides, offering precise molecular weight determination and sequence verification. Various MS-based approaches are employed to characterize the Odorranain-H-RA1 peptide precursor and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large biomolecules like peptides directly from solution. In ESI-MS, the peptide solution is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. The resulting spectrum displays a series of peaks corresponding to different charge states of the peptide, from which the molecular weight can be accurately calculated. This technique is crucial for confirming the molecular mass of the synthesized or isolated this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Fragment Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry to provide detailed sequence information. youtube.com In this method, a complex mixture of peptides is first separated by LC. The eluted peptides are then introduced into the mass spectrometer, where a specific precursor ion (the intact peptide) is selected. This precursor ion is then fragmented, typically through collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured in the second stage of mass analysis (MS/MS). nih.govstanford.edu The fragmentation pattern, which primarily consists of b- and y-ions resulting from cleavage of the peptide amide bonds, provides a fingerprint that can be used to deduce the amino acid sequence of the peptide. youtube.com This technique is essential for confirming the primary sequence of the Odorranain-H-RA1 peptide and for identifying and locating any post-translational modifications (PTMs).
| Technique | Application | Information Obtained |
| LC-MS/MS | Peptide Sequencing | Amino acid sequence, identification of fragment ions (b- and y-ions) |
| LC-MS/MS | PTM Mapping | Location and type of post-translational modifications |
MALDI-TOF Mass Spectrometry for Molecular Mass Verification
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of peptides and proteins. nih.gov In MALDI-TOF, the peptide sample is co-crystallized with a matrix material on a target plate. researchgate.net A pulsed laser beam irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact peptide ions into the gas phase. researchgate.net These ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ion, allowing for precise molecular mass determination. mdpi.com MALDI-TOF is widely used for the rapid verification of the molecular weight of peptides like the Odorranain-H-RA1 precursor and for analyzing peptide mass fingerprints in proteomics studies. nih.gov
| Technique | Primary Function | Key Advantages |
| MALDI-TOF MS | Molecular Mass Verification | High sensitivity, speed, and tolerance to some impurities. researchgate.net |
| MALDI-TOF MS | Peptide Mass Fingerprinting | Rapid identification of proteins from peptide fragments. nih.gov |
Chromatographic Methods for Peptide Purification and Homogeneity Assessment
The isolation and characterization of specific peptides, such as the this compound and its resulting bioactive peptides, from complex biological mixtures derived from sources like amphibian skin secretions, necessitate robust purification and analytical techniques. mdpi.com Chromatographic methods are central to this process, enabling the separation of the target peptide from a multitude of other components. nih.govspringernature.com The assessment of homogeneity is equally critical to ensure that subsequent structural and functional analyses are performed on a pure substance.
The general workflow for purifying peptide precursors from sources like frog skin typically involves initial extraction followed by a multi-step chromatographic process. nih.gov Skin secretions are often collected and then subjected to an initial fractionation step, for instance, using Sep-Pak C18 cartridges, to separate peptides from higher molecular weight proteins and other interfering substances. nih.govresearchgate.net Following this initial clean-up, a combination of different high-performance liquid chromatography (HPLC) modes is employed to achieve high purity. nih.govspringernature.com
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the study of peptide precursors like Odorranain-H-RA1, serving dual roles in both the large-scale purification (preparative) and the purity assessment (analytical) of the peptide. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which are easily removed during subsequent lyophilization. nih.govwaters.com
In a typical RP-HPLC separation of frog skin secretions, a C18 (octadecylsilyl) column is frequently used. nih.govresearchgate.net The separation is based on the differential hydrophobicity of the peptides. A gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the bound peptides. researchgate.nettechnosaurus.co.jp Peptides with lower hydrophobicity elute earlier in the gradient, while more hydrophobic peptides are retained longer.
Preparative HPLC is employed for the initial isolation of the Odorranain-H-RA1 precursor from the crude extract. Larger columns with a greater capacity for sample loading are used. The goal is to separate the precursor from other peptides and proteins present in the secretion. Fractions are collected as they elute from the column, and those containing the peptide of interest are identified, often through techniques like mass spectrometry or by screening for a specific biological activity.
Analytical HPLC is then used to assess the purity of the isolated fractions. This involves using a smaller-bore column and a more finely controlled gradient to achieve maximum resolution. By analyzing a small amount of the purified fraction, the homogeneity of the sample can be determined. A single, sharp peak at the expected retention time is indicative of a high degree of purity. For instance, a purity of over 95% is often desired for detailed structural and functional studies. While specific data for Odorranain-H-RA1 is not available, a related peptide, Odorranain-A-RA1, has been reported with a purity of 97.4% as determined by HPLC. nih.gov
The following table provides a hypothetical comparison of typical parameters for preparative and analytical HPLC in the context of peptide precursor purification.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column Internal Diameter | >10 mm | 2.1 - 4.6 mm |
| Particle Size | 5 - 10 µm | 1.7 - 5 µm |
| Flow Rate | >10 mL/min | 0.2 - 2.0 mL/min |
| Sample Load | Milligrams to grams | Micrograms to low milligrams |
| Primary Goal | Isolation and purification | Purity assessment and quantification |
Further purification to near homogeneity may require additional chromatographic steps, potentially using columns with different selectivities, such as C4 (butylsilyl) or diphenylmethylsilyl-silica columns. nih.gov
Size-Exclusion and Ion-Exchange Chromatography in Peptide Characterization
While RP-HPLC is a powerful tool, a comprehensive characterization of the Odorranain-H-RA1 precursor and its derived peptides often involves the orthogonal separation techniques of size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC). waters.comnih.gov These methods separate peptides based on properties other than hydrophobicity, providing a more complete picture of the sample's homogeneity.
Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. waters.comnih.gov This technique is particularly useful for separating peptides from both larger proteins and smaller molecules like salts. nih.gov In the context of the Odorranain-H-RA1 precursor, SEC can be used to:
Estimate the molecular weight of the precursor and its fragments. nih.gov
Separate the mature peptide from its larger precursor protein.
Detect and quantify aggregation of the peptide. waters.com
Modern high-performance size-exclusion chromatography (HPSEC) utilizes columns with rigid supports that allow for faster run times and higher resolution compared to traditional soft gels. nih.gov Columns with pore sizes suitable for the fractionation of peptides under 10,000 Daltons are now widely available. nih.gov
Ion-Exchange Chromatography (IEC) separates peptides based on their net charge at a given pH. nih.govpepdd.com This method is highly complementary to RP-HPLC. nih.gov Since the net charge of a peptide is determined by the pKa of its N- and C-termini and the side chains of its constituent amino acids, IEC can effectively separate peptides that have similar hydrophobicities but different charge states. pepdd.com
There are two main types of ion-exchange chromatography:
Cation-exchange chromatography: The stationary phase is negatively charged, and it binds positively charged peptides (cations). pepdd.com
Anion-exchange chromatography: The stationary phase is positively charged, and it binds negatively charged peptides (anions). pepdd.com
The choice of ion-exchanger depends on the isoelectric point (pI) of the peptide and the pH of the mobile phase. For a peptide like the Odorranain-H-RA1 precursor, which likely has a specific charge at a given pH, IEC can be a powerful purification step. nih.gov Elution is typically achieved by increasing the ionic strength of the mobile phase (salt gradient) or by changing the pH to alter the charge of the peptide. waters.com The high capacity of IEC columns makes them suitable for use early in a purification scheme to handle large sample loads. nih.gov
The following table summarizes the principles and applications of these chromatographic techniques in the characterization of peptide precursors.
| Chromatographic Method | Principle of Separation | Primary Application for Peptide Precursor Characterization |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification and homogeneity assessment. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (size) | Molecular weight estimation, separation of precursor/peptide, aggregation analysis. |
| Ion-Exchange Chromatography (IEC) | Net charge | Purification of peptides with different charge states, complementary to RP-HPLC. |
By employing a combination of these chromatographic methods, researchers can effectively purify the this compound and its derived peptides, and rigorously assess their homogeneity, which is a prerequisite for detailed structural and functional elucidation.
Mechanistic Dissection of Odorranain H Ra1 Biological Functions
Molecular Mechanisms of Antimicrobial Activity of Mature Odorranain-H-RA1
The antimicrobial prowess of Odorranain-H-RA1, a peptide derived from the skin secretions of the odorous frog, Odorrana grahami, is a subject of significant scientific interest. Its ability to combat a range of microbial pathogens stems from a multi-faceted approach that primarily involves the disruption of microbial membranes and potential interactions with intracellular components.
Interaction and Disruption of Microbial Membrane Integrity
The primary mechanism by which Odorranain-H-RA1 and similar antimicrobial peptides (AMPs) exert their effects is through direct interaction with and subsequent disruption of the microbial cell membrane. researchgate.net This interaction is largely governed by the peptide's physicochemical properties, such as its net positive charge and amphipathic nature. The outer surface of bacterial membranes is typically negatively charged due to the presence of molecules like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This charge difference facilitates the initial electrostatic attraction of the cationic Odorranain-H-RA1 to the microbial surface.
Following this initial binding, the peptide's hydrophobic and hydrophilic regions are thought to drive its insertion into the lipid bilayer. Several models have been proposed to describe this membrane disruption process, including the "barrel-stave," "toroidal pore," and "carpet" models. researchgate.netmdpi.com In the barrel-stave model , the peptides aggregate and insert into the membrane, forming a pore-like structure. The toroidal pore model suggests that the peptides, along with the lipid monolayers, bend and create a pore, allowing the passage of water and ions. The carpet model proposes that the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they cause a detergent-like disruption of the membrane's integrity. mdpi.com This disruption leads to the leakage of essential intracellular contents, depolarization of the membrane potential, and ultimately, cell death.
Investigations into Intracellular Target Modulation (e.g., DNA, RNA, enzyme activity)
While membrane disruption is a primary mode of action, some evidence suggests that AMPs, including those from the Odorrana genus, may also have intracellular targets. researchgate.net Once the microbial membrane is breached, the peptide can enter the cytoplasm and interfere with vital cellular processes. Studies on other AMPs have shown that they can bind to and inhibit the synthesis of DNA and RNA, or interfere with the activity of essential enzymes. researchgate.net For instance, some peptides have been observed to induce DNA condensation, which would halt replication and transcription. researchgate.net However, specific research pinpointing the intracellular targets of Odorranain-H-RA1 is still an emerging area of investigation.
Evaluation of Antimicrobial Spectrum against Specific Microbial Pathogens
Odorranain-H-RA1 and its related peptides have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.net They are effective against various Gram-positive and Gram-negative bacteria, as well as some fungi. mdpi.com Notably, peptides from Odorrana grahami have shown activity against a range of microorganisms. researchgate.netnih.gov However, some peptides exhibit selectivity; for example, one study found a novel peptide from this frog was active against tested microorganisms but not Escherichia coli. researchgate.netnih.gov The efficacy against different pathogens can vary, and this is influenced by the specific amino acid sequence and structural features of the peptide, as well as the composition of the microbial cell wall and membrane. nih.gov
Antimicrobial Activity of Odorrana-derived Peptides
| Peptide Family | Target Microorganisms | Reference |
|---|---|---|
| Odorranain | Gram-positive bacteria, Gram-negative bacteria | researchgate.netnih.gov |
| Brevinin | Gram-positive bacteria, Fungi | mdpi.com |
| Nigrocin | Bacteria | nih.gov |
| Pleurain | Bacteria | nih.gov |
| Tiannanensin | Bacteria | nih.gov |
Structure-Activity Relationship (SAR) Studies of Odorranain-H-RA1 Variants
By systematically modifying the amino acid sequence of Odorranain-H-RA1 and its variants, researchers can determine which residues are critical for antimicrobial activity. For example, increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged microbial membranes. mdpi.com Similarly, optimizing the hydrophobicity is important, as too little can prevent membrane insertion, while too much can lead to non-specific toxicity towards host cells. The arrangement of hydrophobic and hydrophilic residues to form an amphipathic structure, often an α-helix, is a common feature of many potent AMPs and is believed to be essential for their membrane-disrupting activity. SAR studies provide a rational basis for the design of synthetic peptide analogues with improved therapeutic potential.
Key Parameters in SAR Studies of Antimicrobial Peptides
| Parameter | Influence on Activity | Reference |
|---|---|---|
| Net Positive Charge | Enhances binding to microbial membranes. | mdpi.com |
| Hydrophobicity | Crucial for membrane insertion and disruption. | nih.govmdpi.com |
| Amphipathicity | Facilitates the formation of membrane-disrupting structures. | mdpi.com |
| Secondary Structure (e.g., α-helix) | Often correlates with antimicrobial potency. | elsevierpure.com |
| Amino Acid Sequence | Specific residues can be critical for activity and selectivity. | rsc.org |
Evolutionary Dynamics and Phylogenomic Context of Odorranain H Ra1 Precursors
Phylogenetic Analysis of Odorranain Peptide Precursor Gene Families
The Odorranain peptide family is part of a vast and diverse superfamily of antimicrobial peptides found in ranid frogs. Phylogenetic analyses indicate that these AMP gene families likely arose in a common ancestor of the Hylidae and Ranidae frog families and subsequently underwent significant diversification through numerous gene duplication events. This has resulted in a wide array of peptide families, each with distinct characteristics.
Peptides isolated from frogs of the Odorrana genus, such as Odorrana grahami, Odorrana ishikawae, and Odorrana andersonii, belong to several established ranid AMP families, including brevinin, esculentin, nigrocin, and palustrin. nih.gov For instance, a novel peptide, Odorranain-NR from O. grahami, was classified into a new family that shares similarities with the nigrocin family of peptides. nih.gov This suggests a close evolutionary relationship and a shared ancestry, followed by divergence. The UniProt database, a global repository for protein sequence and functional information, lists entries such as Odorranain-F-RA1 from Odorrana andersonii and Odorranain-P1e from Odorrana grahami, with the latter being classified within the brevinin subfamily. uniprot.orguniprot.org
The evolutionary history of these gene families is characterized by repeated gene duplication, which provides the raw genetic material for neofunctionalization or subfunctionalization. This process allows for the rapid evolution of the mature peptide region, enabling the host to adapt to a constantly changing spectrum of pathogens. While specific phylogenetic trees for a distinct "Odorranain-H-RA1" family are not prominently featured in available literature, the placement of known Odorranain peptides within larger, well-documented ranid AMP families underscores this evolutionary model of diversification from common ancestral genes. researchgate.net
Comparative Genomics of AMP Precursors Across Amphibian Lineages
The genetic precursors of amphibian antimicrobial peptides, including those of the Odorranain family, exhibit a remarkably conserved tripartite structure. This structure is a hallmark of ribosomally synthesized peptides and is crucial for their proper production and secretion. nih.govnih.gov
The three distinct domains are:
N-terminal Signal Peptide: A sequence of approximately 22 amino acids that directs the nascent peptide to the endoplasmic reticulum for secretion. This domain is highly conserved.
Acidic Spacer Domain: An intervening sequence rich in acidic amino acid residues. This pro-sequence is thought to neutralize the cationic (positively charged) mature peptide, thus protecting the host's own cells from the peptide's antimicrobial activity during synthesis and storage. nih.gov
C-terminal Mature Peptide: The final, biologically active antimicrobial peptide, which is released upon cleavage at a specific processing site, typically a Lys-Arg motif. nih.gov
| AMP Precursor Domain | General Function | Evolutionary Trait |
| Signal Peptide | Directs secretion | Highly conserved within major lineages (e.g., Neobatrachia), but divergent between them. |
| Acidic Spacer Pro-peptide | Neutralizes mature peptide, prevents auto-toxicity | Generally conserved in structure and function. |
| Mature Peptide | Antimicrobial/Biological activity | Hypervariable, subject to rapid diversification. |
Evolutionary Conservation and Diversification of Precursor Domains
The evolution of AMP precursor genes is a classic example of mosaic evolution, where different parts of a gene evolve at vastly different rates. The domains responsible for the fundamental processing of the peptide are highly conserved, while the domain responsible for the direct interaction with pathogens is subject to intense diversifying selection.
Conservation: The N-terminal signal peptide and the acidic spacer region of the precursor are under strong purifying selection. Their sequences are highly conserved because they perform an essential and unchanging function: ensuring the peptide is correctly targeted for secretion and remains inactive until needed. researchgate.net Any significant mutation in these regions would likely disrupt this process, proving detrimental to the organism.
Diversification: In stark contrast, the C-terminal region encoding the mature peptide is hypervariable. After a gene duplication event, one copy of the gene is free from selective pressure and can accumulate mutations. This leads to rapid evolution in the mature peptide sequence, allowing for the development of novel antimicrobial activities. This adaptive diversification is thought to be a direct response to the evolutionary arms race between the amphibian host and the diverse and fast-evolving microbial pathogens in its environment. researchgate.net
This diversification is also evident in the structural motifs of the mature peptides. For instance, many ranid AMPs feature a C-terminal "Rana box," a disulfide-bridged cyclic domain. mdpi.com The exact composition and size of this ring can vary, leading to functional differences. The Odorranain-NR peptide, for example, possesses an unusual disulfide-bridged hexapeptide segment, distinguishing it from the more common heptapeptide (B1575542) ring found in many nigrocins, highlighting a point of evolutionary divergence. nih.gov
Hypotheses on Convergent Evolution in Amphibian Antimicrobial Peptide Systems
Convergent evolution is the independent evolution of similar features in species of different lineages. The amphibian AMP system presents compelling evidence for this phenomenon. The primary hypothesis for convergent evolution in this system is based on the analysis of the signal peptide sequences from AMP precursors across different anuran families. researchgate.net
Studies have revealed at least three distinct and highly conserved signal peptide motifs corresponding to separate evolutionary lineages: Neobatrachia, Bombinatoridae, and Pipidae. nih.govresearchgate.net While the sequences are strongly conserved within each group, they are highly divergent between the groups. This pattern suggests that the AMP systems in these lineages may have evolved independently to serve the same defensive function.
Further supporting this hypothesis is the lack of a linear relationship between the degree of genetic sequence divergence and the evolutionary time separating these lineages. researchgate.net If these AMP gene families all originated from a single ancient ancestor and evolved linearly, one would expect the sequence divergence to correlate with the time since divergence. The observed pattern, however, indicates that different lineages have converged on a similar solution—a tripartite precursor for producing potent antimicrobial peptides—on at least three separate occasions. This suggests a powerful selective pressure for amphibians to develop this specific type of chemical defense system to survive in microbially rich environments.
Future Research Avenues and Methodological Advancements for Odorranain H Ra1 Studies
Computational Biology and Bioinformatic Tools for Novel Odorranain Precursor Discovery
The discovery of novel peptide precursors, including those of the odorranain family, has been significantly accelerated by the application of computational biology and bioinformatics. tmrjournals.com These approaches enable researchers to sift through vast amounts of genomic and proteomic data to identify promising candidates for further experimental validation.
Genome-mining has become a primary strategy for identifying new natural products. nih.gov Automated bioinformatic tools can rapidly scan entire genomes for putative biosynthetic gene clusters (BGCs) that encode for peptides like odorranain. nih.gov One significant challenge in this process is the identification of the short and highly variable precursor peptide sequences, which are often missed by standard gene prediction algorithms. biorxiv.org
To address this, specialized bioinformatics programs have been developed. For instance, the Rapid ORF Description and Evaluation Online (RODEO) tool automates the identification of precursor peptides within a given genomic context. biorxiv.org Such tools use scoring thresholds to distinguish genuine precursors from other genetic sequences. nih.gov The development and application of machine learning algorithms are also becoming increasingly prevalent in the discovery of new antimicrobial peptides (AMPs). nih.govmdpi.com These algorithms can be trained on existing datasets of known AMPs to recognize the subtle sequence features and physicochemical properties that confer antimicrobial activity. mdpi.com
The general workflow for the computational discovery of novel odorranain precursors would likely involve:
Database Mining: Searching existing protein and nucleotide databases for sequences with homology to known odorranain precursors.
Genome Scanning: Utilizing tools to scan the genomes of relevant amphibian species for potential BGCs.
Precursor Prediction: Employing specialized algorithms to identify the small open reading frames (ORFs) that encode the precursor peptides.
In Silico Characterization: Analyzing the predicted precursor sequences to determine their physicochemical properties, such as isoelectric point, hydrophobicity, and potential for post-translational modifications.
By integrating these computational approaches, researchers can more efficiently prioritize candidate odorranain precursors for subsequent experimental validation, thereby accelerating the pace of discovery in this field.
Table 1: Bioinformatic Tools and Their Application in Peptide Discovery
| Tool/Approach | Application in Odorranain Precursor Discovery | Key Features |
| BLAST (Basic Local Alignment Search Tool) | Initial screening of sequence databases for homologs of known odorranain precursors. | Compares query sequences against a database to find regions of local similarity. |
| RODEO (Rapid ORF Description and Evaluation Online) | Automated identification of precursor peptide genes within genomic neighborhoods. | Specializes in finding short, variable peptide sequences often missed by other tools. biorxiv.org |
| Machine Learning Models (e.g., ABP-Finder) | Prediction of antimicrobial activity based on peptide sequence features. nih.gov | Can be trained to recognize patterns associated with specific biological activities. nih.gov |
| Peptide-Ranker | Scoring and ranking of peptides based on their probability of being bioactive. | Provides a quantitative measure to prioritize candidates for synthesis and testing. |
| Molecular Dynamics Simulations | Predicting the three-dimensional structure and interaction of odorranain peptides with microbial membranes. tmrjournals.com | Simulates the physical movements of atoms and molecules to understand peptide function. tmrjournals.com |
Synthetic Peptide Design and Engineering of Odorranain-H-RA1 Analogues for Enhanced Specificity
The design and synthesis of peptide analogues offer a powerful strategy to improve upon the natural properties of Odorranain-H-RA1, such as enhancing its antimicrobial potency, increasing its selectivity for microbial targets, and improving its stability. mdpi.com
A key approach in engineering peptide analogues is the strategic substitution of amino acids. For instance, increasing the net positive charge of a peptide, often by incorporating basic residues like lysine (B10760008) or arginine, can enhance its interaction with negatively charged bacterial membranes, thereby boosting its antimicrobial activity. nih.gov The degree of helicity and hydrophobicity are also critical parameters that can be fine-tuned through amino acid changes to optimize lytic activity and specificity. mdpi.com
The creation of hybrid peptides is another promising avenue. This involves combining fragments of different peptides to generate a new molecule with enhanced or novel properties. mdpi.com For example, an odorranain sequence could be fused with a cell-penetrating peptide to improve its uptake into target cells. nih.gov
Furthermore, the incorporation of non-natural amino acids or modifications to the peptide backbone can increase resistance to proteolytic degradation, a common limitation of peptide-based therapeutics. nih.gov The synthesis of these engineered peptides is typically achieved through solid-phase peptide synthesis, followed by purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.com
The overarching goal of these design and engineering efforts is to develop Odorranain-H-RA1 analogues with a wider therapeutic window, exhibiting potent antimicrobial effects with minimal toxicity to host cells.
Table 2: Strategies for Engineering Odorranain-H-RA1 Analogues
| Engineering Strategy | Desired Outcome | Example |
| Amino Acid Substitution | Enhanced antimicrobial activity, increased selectivity, improved stability. | Replacing neutral amino acids with cationic residues like lysine to increase positive charge. nih.gov |
| Hybrid Peptide Creation | Novel functionalities, improved cell penetration. | Fusing an odorranain sequence with a known cell-penetrating peptide. mdpi.com |
| Structural Modification | Increased resistance to proteases. | Incorporating D-amino acids or modifying the peptide backbone. nih.gov |
| Conjugation | Targeted delivery, enhanced efficacy. | Attaching the peptide to a molecule that targets specific microbial structures. |
Advanced Imaging Techniques for Visualization of Odorranain-H-RA1 Cellular Interactions
Understanding the precise mechanisms by which Odorranain-H-RA1 interacts with and disrupts microbial cells is crucial for its development as a therapeutic agent. Advanced imaging techniques provide the means to visualize these interactions at high resolution, offering insights into the peptide's mode of action. mdpi.com
Super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, can provide nanoscale visualization of how peptides interact with and organize within cellular membranes. mdpi.com Techniques like dSTORM (direct stochastic optical reconstruction microscopy) can be used to track the localization and clustering of fluorescently labeled Odorranain-H-RA1 analogues on the surface of bacteria. mdpi.com
Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are also invaluable for studying the morphological changes induced by Odorranain-H-RA1 on microbial cells. mdpi.com AFM can be used to image the surface of bacteria in real-time, revealing how the peptide disrupts the cell envelope. TEM, on the other hand, can provide ultra-high-resolution images of the internal cellular damage caused by the peptide. mdpi.com
Fluorescence-based techniques, such as confocal laser scanning microscopy (CLSM), are widely used to visualize the uptake and intracellular localization of labeled peptides. acs.org By tagging Odorranain-H-RA1 with a fluorophore, researchers can monitor its journey into the cell and identify its subcellular targets. pnas.org
These advanced imaging approaches, often used in combination, will be instrumental in elucidating the detailed molecular mechanisms of Odorranain-H-RA1's antimicrobial activity, from its initial binding to the cell surface to the ultimate lysis of the microbe. mdpi.comnih.gov
Table 3: Advanced Imaging Techniques for Studying Odorranain-H-RA1
| Imaging Technique | Information Provided | Application to Odorranain-H-RA1 |
| Super-Resolution Microscopy (SRM) | Nanoscale visualization of peptide localization and clustering on cell surfaces. mdpi.com | Tracking the binding and assembly of Odorranain-H-RA1 on bacterial membranes. |
| Atomic Force Microscopy (AFM) | High-resolution imaging of cell surface morphology and peptide-induced damage. mdpi.com | Visualizing the disruption of the bacterial cell envelope by Odorranain-H-RA1 in real-time. |
| Transmission Electron Microscopy (TEM) | Ultra-structural details of internal cellular damage. mdpi.com | Examining the internal consequences of Odorranain-H-RA1 action within microbial cells. |
| Confocal Laser Scanning Microscopy (CLSM) | Visualization of peptide uptake and intracellular localization. acs.org | Determining the subcellular targets of fluorescently labeled Odorranain-H-RA1. |
Systems Biology Approaches for Comprehensive Understanding of Odorranain-H-RA1 Roles
A systems biology approach offers a holistic framework for understanding the multifaceted roles of Odorranain-H-RA1, moving beyond a singular focus on its antimicrobial activity to explore its interactions within a complex biological system. frontiersin.org This approach integrates large-scale datasets from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular and organismal responses to the peptide. nih.govresearchgate.net
By exposing microbes to sub-lethal concentrations of Odorranain-H-RA1 and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the specific pathways and networks that are perturbed by the peptide. frontiersin.org This can reveal not only the direct targets of the peptide but also the downstream adaptive responses of the microorganism.
Furthermore, systems biology can be employed to understand the immunomodulatory effects of Odorranain-H-RA1 on host cells. By analyzing the response of immune cells to the peptide, it may be possible to uncover its influence on inflammatory pathways and other aspects of the host immune response. nih.govresearchgate.net
Gene Editing Technologies for Functional Validation of Precursor Genes in Model Organisms
The advent of precise gene-editing technologies, most notably the CRISPR-Cas9 system, has revolutionized the ability to functionally validate the roles of specific genes in living organisms. nih.gov This technology can be powerfully applied to the study of the Odorranain-H-RA1 precursor gene.
CRISPR-Cas9 allows for the targeted knockout of the gene encoding the Odorranain-H-RA1 precursor in a relevant model organism, such as the frog Odorrana grahami itself or a more genetically tractable model system. mdpi.com By observing the phenotype of the resulting knockout organism, researchers can directly assess the biological function of the peptide. For example, a knockout of the precursor gene might lead to increased susceptibility to certain pathogens, providing direct evidence for its role in the innate immune defense of the organism.
In addition to gene knockout, CRISPR-based tools can also be used for other genetic manipulations. CRISPR interference (CRISPRi) can be used to repress the expression of the precursor gene, while CRISPR activation (CRISPRa) can be used to upregulate its expression. mdpi.com These approaches allow for a more nuanced investigation of how different levels of the peptide affect the organism's biology.
The validation of gene function through these editing techniques is a critical step in bridging the gap between the discovery of a gene through computational methods and a true understanding of its physiological role. nih.govnih.govresearchgate.netdoe.gov For Odorranain-H-RA1, the application of gene editing will be essential for definitively confirming its function in vivo and for exploring its broader biological significance beyond its in vitro antimicrobial properties.
Q & A
Q. What is the structural basis of Odorranain-H-RA1's antimicrobial activity?
The peptide's activity arises from its amphipathic structure, characterized by a 20-21 amino acid sequence (e.g., TLKKPLSLLFFLGTINLSLCQ or TMKKPLLLLFSLGTINLSLCQ, depending on synthesis methods). Hydrophobic residues (e.g., Leu, Phe) enable membrane interaction, while charged residues (e.g., Lys) promote electrostatic binding to microbial membranes. This structural duality facilitates pore formation or membrane destabilization, leading to cell lysis .
Q. How is Odorranain-H-RA1 synthesized and purified for experimental use?
Solid-phase peptide synthesis (SPPS) is the standard method. Key considerations include:
- Use of Fmoc/t-Bu protecting groups to minimize side reactions.
- Optimized coupling efficiency (e.g., HBTU/HOBt activators).
- Post-synthesis cleavage from resin using trifluoroacetic acid (TFA). Purification via reversed-phase HPLC achieves >95% purity, with C18 columns and acetonitrile/water gradients for separation .
Q. What microbial strains are commonly used to test Odorranain-H-RA1's efficacy?
Studies typically target Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria, with MIC (minimum inhibitory concentration) values ranging from 2–32 µg/mL. Fungal models like C. albicans are also used. Strain selection should align with the peptide’s proposed therapeutic niche (e.g., skin infections) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antimicrobial efficacy across studies?
Contradictions may arise from:
- Variations in peptide sequences (e.g., TLKK vs. TMKK N-terminal differences due to synthesis protocols) .
- Experimental conditions : pH (optimal stability at pH 5–7), temperature (activity retention up to 40°C), and salt concentration (divalent cations may reduce efficacy). Standardize assays using CLSI guidelines and include positive controls (e.g., polymyxin B) .
Q. What strategies optimize Odorranain-H-RA1's stability in in vivo models?
- Formulation : Lyophilization at -20°C preserves activity; avoid repeated freeze-thaw cycles.
- Chemical modification : PEGylation or D-amino acid substitution enhances protease resistance.
- Delivery systems : Liposomal encapsulation improves bioavailability in systemic applications .
Q. How does Odorranain-H-RA1 compare mechanistically to other amphibian-derived antimicrobial peptides (AMPs)?
Unlike Esculentin-2a (disrupts membranes via α-helical structures) or Temporins (target intracellular components), Odorranain-H-RA1 relies on β-sheet-rich motifs for membrane insertion. Comparative studies should use circular dichroism (CD) spectroscopy to confirm structural motifs and microcalorimetry to quantify membrane-binding thermodynamics .
Q. What experimental designs are recommended for assessing toxicity to mammalian cells?
- Hemolysis assays : Test erythrocyte lysis at peptide concentrations ≥10× MIC.
- Cytotoxicity screens : Use MTT assays on human keratinocytes (HaCaT) or fibroblasts.
- Selectivity index (SI) : Calculate as HC50/MIC; SI >10 indicates therapeutic potential .
Data Contradiction & Validation
Q. How should researchers address batch-to-batch variability in peptide purity?
- Quality control : Require HPLC and MS/MS certificates from suppliers (purity ≥95%).
- In-house validation : Re-test purity via MALDI-TOF and functional assays (e.g., radial diffusion).
- Document variability : Report batch-specific MIC values in publications .
Q. What are the limitations of current mechanistic models for Odorranain-H-RA1?
- Most studies use artificial lipid bilayers; native microbial membranes (e.g., with lipopolysaccharides) may alter interaction dynamics.
- Atomic-level mechanisms (e.g., pore size, kinetics) require molecular dynamics simulations or cryo-EM .
Methodological Resources
Q. Which databases or repositories host structural/functional data on Odorranain-H-RA1?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
